(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-amine hydrochloride
CAS No.: 1646543-17-0
Cat. No.: VC11990608
Molecular Formula: C10H12ClF4NO2
Molecular Weight: 289.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1646543-17-0 |
|---|---|
| Molecular Formula | C10H12ClF4NO2 |
| Molecular Weight | 289.65 g/mol |
| IUPAC Name | (1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H11F4NO2.ClH/c1-16-5-8(15)6-2-3-9(7(11)4-6)17-10(12,13)14;/h2-4,8H,5,15H2,1H3;1H/t8-;/m1./s1 |
| Standard InChI Key | XWNDALYBMBNWNU-DDWIOCJRSA-N |
| Isomeric SMILES | COC[C@H](C1=CC(=C(C=C1)OC(F)(F)F)F)N.Cl |
| SMILES | COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)N.Cl |
| Canonical SMILES | COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)N.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Molecular Formula
The IUPAC name for this compound is (1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethanamine hydrochloride, reflecting its stereochemical configuration at the chiral center (S), fluorine and trifluoromethoxy substituents on the phenyl ring, and the methoxyethylamine moiety . The molecular formula C₁₀H₁₂ClF₄NO₂ and a molecular weight of 289.65 g/mol are consistent across PubChem, VulcanChem, and ChemicalBook entries .
Synonyms and Registry Identifiers
This compound is cataloged under multiple synonyms, including:
Its primary CAS registry number is 1646543-17-0, with PubChem CID 117949112 . The hydrochloride salt form distinguishes it from the free base (CID 117949113) .
Structural Characteristics
Molecular Architecture
The compound features a para-substituted phenyl ring with a 3-fluoro and 4-trifluoromethoxy group, creating a highly electronegative aromatic system. The 2-methoxyethylamine side chain is attached to the phenyl ring at position 1, with the (S)-configuration imparting chirality . The hydrochloride salt forms via protonation of the amine group, improving crystallinity and aqueous solubility.
Table 1: Key Structural Descriptors
Stereochemical Considerations
The (S)-enantiomer is specified in all sources, underscoring the importance of chirality in its potential biological activity. Enantiopure synthesis is critical, as mirror-image forms often exhibit divergent pharmacokinetic profiles.
Synthesis and Derivatives
Structural Analogues
Patent US10285989B2 describes pyrimidinone amide PDE2 inhibitors with structural parallels, highlighting the therapeutic relevance of trifluoromethoxy aromatic systems in neurology . For example, the compound CC(C)C@@HC1=CC=C(SC(F)(F)F)C=C1 shares similar fluorinated aryl motifs .
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